molecular formula C22H24N4O4S2 B12189691 2-[(2Z)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

2-[(2Z)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

Cat. No.: B12189691
M. Wt: 472.6 g/mol
InChI Key: LCOYSMDHZZESKD-UCQKPKSFSA-N
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Description

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its potential as a drug candidate for treating various diseases, including infections and cancer.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other biologically active molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H24N4O4S2/c1-29-20-10-6-8-17(21(20)30-2)14-23-25-22-24-19(15-31-22)16-7-5-9-18(13-16)32(27,28)26-11-3-4-12-26/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25)/b23-14-

InChI Key

LCOYSMDHZZESKD-UCQKPKSFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC2=NC(=CS2)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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